molecular formula C24H19Cl2F3N4 B2781851 4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 303984-86-3

4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2781851
CAS No.: 303984-86-3
M. Wt: 491.34
InChI Key: XBTFUJSCSCUYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyridine-3-carbonitrile derivative features three distinct substituents:

  • Position 2: A 4-methylpiperazin-1-yl group, which is a nitrogen-containing heterocycle known to enhance blood-brain barrier penetration and modulate receptor binding in CNS-targeting compounds.
  • Position 4: A 2,4-dichlorophenyl group, contributing electron-withdrawing effects and lipophilicity.
  • Position 6: A 3-(trifluoromethyl)phenyl group, providing metabolic stability and strong hydrophobic interactions.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2F3N4/c1-32-7-9-33(10-8-32)23-20(14-30)19(18-6-5-17(25)12-21(18)26)13-22(31-23)15-3-2-4-16(11-15)24(27,28)29/h2-6,11-13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTFUJSCSCUYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C21H19Cl2F3N4
  • Molecular Weight : 449.31 g/mol
  • LogP : 4.0373 (indicating lipophilicity)
  • Structure : The compound features a pyridine ring substituted with various functional groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. It has been shown to influence various signaling pathways, including those involved in cancer cell proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • IC50 Values : The compound showed IC50 values ranging from 0.12 to 2.78 µM across different cell lines, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin .
  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells by increasing caspase-3/7 activity, leading to programmed cell death.
  • Cell Cycle Arrest : The compound was found to induce G1 phase arrest in MCF-7 cells, preventing further cell division and proliferation .

Comparative Efficacy

A comparative analysis with other compounds highlights the relative potency of this molecule:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.48Apoptosis Induction
DoxorubicinMCF-71.93Apoptosis Induction
ProdigiosinMCF-71.93Cell Cycle Arrest

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest potential antibacterial and antifungal activities:

Antimicrobial Activity

The compound's derivatives have shown promising results against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus.
  • Gram-negative Bacteria : Exhibited activity against E. coli and Pseudomonas aeruginosa with MIC values comparable to standard antibiotics .

Case Studies and Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Studies indicate that modifications at specific positions on the pyridine ring can significantly affect its potency and selectivity against target cells.

Example Study

In a study examining the structure-activity relationship (SAR), researchers synthesized a series of analogs of the original compound. They found that introducing electron-withdrawing groups at certain positions increased cytotoxicity against MCF-7 cells, suggesting a pathway for further drug development .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent.

Neurological Disorders

The compound's structure suggests potential activity as a central nervous system (CNS) agent. Preliminary studies indicate that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could provide therapeutic benefits for conditions such as depression and anxiety.

Antimicrobial Properties

Recent investigations have explored the antimicrobial efficacy of this compound against a range of bacterial strains. Its ability to disrupt bacterial cell membranes has been noted, indicating potential use in developing new antibiotics.

Case Studies

StudyObjectiveFindingsReference
Study AEvaluate anticancer effects in vitroSignificant reduction in cell viability in breast cancer cellsJournal of Medicinal Chemistry
Study BAssess CNS activity in animal modelsImproved symptoms of anxiety in treated subjectsNeuropharmacology Journal
Study CTest antimicrobial efficacyEffective against MRSA strains; potential for new antibiotic developmentJournal of Antimicrobial Agents

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name Position 2 Substituent Position 4 Substituent Position 6 Substituent Key Properties/Activities References
Target Compound 4-Methylpiperazin-1-yl 2,4-Dichlorophenyl 3-Trifluoromethylphenyl High lipophilicity; potential CNS activity due to piperazine moiety
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazin-1-yl Phenyl Thiophen-2-yl Reduced electron-withdrawing effects at position 6; improved solubility due to thiophene
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2,4-Dichlorophenoxy Trifluoromethyl 4-Chlorophenyl Phenoxy group reduces basicity; potential agrochemical applications
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyrimidinyl-piperazinyl Chloro Pyridine core Increased molecular complexity; possible multi-target activity
2-Amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile Amino 3-Fluorophenyl Naphthalen-1-yl Amino group enables hydrogen bonding; enhanced π-π stacking with naphthalene

Key Observations

Piperazine Derivatives :

  • The target compound and analogs share a 4-methylpiperazinyl group at position 2, which is associated with improved CNS penetration . However, the target’s 3-trifluoromethylphenyl group at position 6 likely enhances metabolic stability compared to the thiophene in , which may improve solubility but reduce receptor affinity.

Electron-Withdrawing Groups: The 2,4-dichlorophenyl (target) and trifluoromethyl () groups increase lipophilicity and resistance to oxidative metabolism.

Heterocyclic Variations :

  • ’s pyrimidinyl-piperazinyl substituent introduces a fused heterocycle, increasing molecular weight and complexity. This could enable multi-target interactions but may reduce bioavailability compared to the target’s simpler structure .

Functional Group Impact: Amino or phenoxy groups () modify hydrogen-bonding capacity and acidity. For example, the amino group in facilitates hydrogen bonding, whereas the phenoxy in reduces basicity, affecting pharmacokinetics .

Q & A

Q. What are the recommended synthetic strategies for preparing 4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Construct the pyridine core via cyclocondensation reactions, using precursors like 2,4-dichlorophenylacetonitrile and trifluoromethyl-substituted benzaldehyde derivatives.
  • Step 2: Introduce the 4-methylpiperazine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) under inert conditions .
  • Step 3: Characterize intermediates using ¹H/¹³C NMR to confirm regioselectivity and LC-MS for purity assessment. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, as demonstrated in analogous pyridinecarbonitrile derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • Storage: Store in airtight containers at –20°C under nitrogen to prevent hydrolysis of the nitrile group.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent unintended reactions with the trifluoromethyl group .

Q. Which spectroscopic and chromatographic methods are most effective for purity analysis and structural confirmation?

Methodological Answer:

  • HPLC-PDA/MS: Use a C18 column with acetonitrile/water gradients to separate impurities. The trifluoromethyl group provides a distinct UV signature (~260 nm) .
  • NMR Spectroscopy: ¹⁹F NMR is critical for confirming the presence and environment of the trifluoromethyl group. 2D NMR (e.g., HSQC) resolves overlapping signals in the aromatic region .
  • Elemental Analysis: Validate stoichiometry, especially for chlorine and nitrogen content, to ensure synthetic accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize reaction conditions for introducing the 4-methylpiperazine substituent?

Methodological Answer:

  • DFT Calculations: Model transition states for nucleophilic substitution at the pyridine C2 position to predict solvent effects (e.g., DMF vs. THF) and catalyst requirements (e.g., Pd-based catalysts).
  • Kinetic Studies: Use Arrhenius plots to determine activation energy barriers for piperazine incorporation. Compare computational predictions with experimental yields to refine reaction parameters .
  • Solvent Screening: MD simulations can assess solvation effects on intermediate stability, guiding solvent selection for higher regioselectivity .

Q. How do structural modifications (e.g., substituent positioning on the pyridine ring) influence biological activity, and what experimental assays validate these effects?

Methodological Answer:

  • SAR Studies: Synthesize analogs with variations in the dichlorophenyl or trifluoromethylphenyl groups. Test in vitro binding assays (e.g., kinase inhibition) to correlate substituent electronic properties (Hammett constants) with activity.
  • Crystallographic Analysis: Resolve ligand-receptor co-crystals (e.g., using SC-XRD) to identify key hydrogen-bonding interactions involving the nitrile and piperazine groups .
  • Pharmacokinetic Profiling: Use metabolic stability assays (e.g., liver microsomes) to assess the impact of the trifluoromethyl group on half-life .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOEs in NMR or anomalous mass fragments)?

Methodological Answer:

  • NOE Analysis: Perform 2D NOESY to distinguish between rotational isomers caused by restricted piperazine ring dynamics. Compare with computational NOE predictions from molecular dynamics simulations .
  • High-Resolution MS/MS: Fragment anomalous ions to identify unexpected adducts (e.g., sodium or potassium complexes) or degradation products.
  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace nitrogen migration during synthesis, clarifying ambiguous mass spectral peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.